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molecular formula C5H6ClN3O2 B118884 2-Chloro-4,6-dimethoxy-1,3,5-triazine CAS No. 3140-73-6

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Cat. No. B118884
M. Wt: 175.57 g/mol
InChI Key: GPIQOFWTZXXOOV-UHFFFAOYSA-N
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Patent
US04284769

Procedure details

148 g. (0.8 moles) of cyanuric chloride at 30° C. were added to a suspension of 134 g. (1.6 moles) of sodium bicarbonate in a mixture of 400 ml. of methanol and 40 ml. of water. After reaction for seven hours the reaction mixture was extracted with methylene chloride, followed by washing with water until neutral, drying with MgSO4 and evaporating the solvent. After recrystallization from petroleum ether (boiling point 40° to 60° C.) 126 g. of 2,4-dimethoxy-6-chloro-1,3,5-triazine were obtained with a melting point between 74.2° and 76.2° C.
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[C:10](=[O:13])(O)[O-].[Na+].[CH3:15][OH:16]>O>[CH3:15][O:16][C:2]1[N:4]=[C:5]([O:13][CH3:10])[N:7]=[C:8]([Cl:9])[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
1.6 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for seven hours the reaction mixture
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
WASH
Type
WASH
Details
by washing with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporating the solvent
CUSTOM
Type
CUSTOM
Details
After recrystallization from petroleum ether (boiling point 40° to 60° C.) 126 g

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=N1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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